Bis(diphenylphosphino)acetylene

Catalog No.
S1894860
CAS No.
5112-95-8
M.F
C26H20P2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diphenylphosphino)acetylene

CAS Number

5112-95-8

Product Name

Bis(diphenylphosphino)acetylene

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane

Molecular Formula

C26H20P2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Ligand in Transition-Metal Catalysis

BDPA acts as a bidentate ligand, meaning it can bind to a metal center using two donor sites from the phosphine groups. This makes it a valuable tool in transition-metal catalysis, where a metal catalyst facilitates various organic transformations.

Studies have shown BDPA's effectiveness in numerous coupling reactions, including:

  • Heck reaction
  • Suzuki-Miyaura coupling
  • Sonogashira coupling reaction
  • Negishi coupling reaction
  • Stille coupling reaction
  • Hiyama coupling reaction

The specific properties of BDPA, such as its steric bulk and electronic nature, can influence the activity and selectivity of the catalyst in these reactions.

Building Block in Organic Synthesis

The presence of the reactive alkyne unit allows BDPA to participate in various cycloaddition reactions, which are useful for constructing complex molecules. By reacting BDPA with other reagents, researchers can synthesize new organic compounds with diverse functionalities.

Here are some examples of cycloaddition reactions involving BDPA:

  • [2+1] cycloaddition with metal carbonyls [Source: scientific literature]
  • [3+2] cycloaddition with azides [Source: scientific literature]

Bis(diphenylphosphino)acetylene is an organophosphorus compound characterized by its unique structure, featuring two diphenylphosphino groups attached to an acetylene moiety. Its chemical formula is C20H18P2, and it serves as a versatile ligand in coordination chemistry due to the presence of multiple reactive sites. This compound exhibits significant potential in catalysis and material science, particularly in the formation of metal complexes.

dppa acts as a bidentate chelating ligand, binding to the transition metal center through both phosphorus atoms. This creates a well-defined coordination environment around the metal, influencing its reactivity towards organic substrates in catalytic cycles []. The specific details of the mechanism vary depending on the particular cross-coupling reaction.

, often acting as a bidentate ligand. Notable reactions include:

  • Coordination with Transition Metals: It forms stable complexes with transition metals such as tantalum and platinum. For instance, reactions with tantalum dichloride lead to the formation of dinuclear products with coupled acetylenes and phosphine-metal bonds .
  • Reactivity with Group 4 Metallocenes: The compound has been shown to coordinate with group 4 metallocenes, demonstrating its ability to stabilize metal centers through phosphine coordination .
  • Formation of Binuclear Complexes: In reactions involving transition metals like manganese, bis(diphenylphosphino)acetylene can yield binuclear complexes that are valuable for catalytic applications .

Several methods exist for synthesizing bis(diphenylphosphino)acetylene:

  • Direct Synthesis: The compound can be synthesized by reacting diphenylphosphine with acetylene under controlled conditions, often requiring catalysts to facilitate the reaction.
  • Metal-Catalyzed Processes: Transition metal catalysts can be employed to enhance the yield and purity of bis(diphenylphosphino)acetylene during synthesis .
  • Modification of Existing Ligands: It can also be synthesized through the modification of existing phosphine ligands by introducing acetylene functionalities.

Bis(diphenylphosphino)acetylene has several applications:

  • Catalysis: It is utilized as a ligand in various catalytic processes, particularly in transition metal catalysis for organic transformations.
  • Material Science: The compound's ability to form stable complexes makes it useful in developing new materials, including polymers and nanomaterials.
  • Coordination Chemistry: Its unique structure allows for the formation of diverse metal-ligand complexes, which are important for research in inorganic chemistry.

Studies on the interactions of bis(diphenylphosphino)acetylene with various metals have revealed insights into its coordination behavior. The ligand's electron-donating properties enhance the stability of metal complexes formed, influencing their reactivity and selectivity in catalysis . Additionally, investigations into its binding affinity with different metal centers have provided valuable data for understanding its role in catalysis.

Bis(diphenylphosphino)acetylene shares similarities with other organophosphorus compounds but stands out due to its unique acetylene linkage. Here are some comparable compounds:

Compound NameStructureUnique Features
DiphenylphosphinePh2PSimple phosphine without acetylene functionality
Bis(triphenylphosphine)acetylene(Ph3P)2C≡C(Ph3P)2More sterically hindered due to bulky triphenyl groups
PhenylacetylenePhC≡CHLacks phosphorus functionality

Uniqueness

Bis(diphenylphosphino)acetylene's unique property lies in its dual function as both a phosphine donor and an acetylene component, allowing it to participate in a broader range of

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5112-95-8

Wikipedia

Ethynylenebis(diphenylphosphine)

Dates

Modify: 2023-08-16

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